Hydroxythiovardenafil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

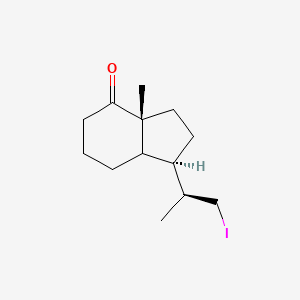

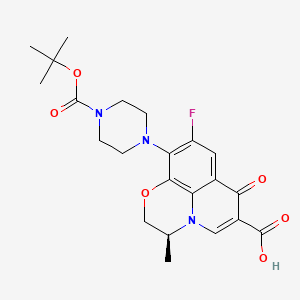

Hydroxythiovardenafil is a molecule with the molecular formula C23H32N6O4S2. It has an average mass of 520.668 Da and a monoisotopic mass of 520.192627 Da . The compound is characterized by a density of 1.4±0.1 g/cm3, a boiling point of 746.2±70.0 °C at 760 mmHg, and a flash point of 405.1±35.7 °C .

Molecular Structure Analysis

The molecular structure of Hydroxythiovardenafil is complex, with multiple functional groups. It includes a 2-ethoxy-5-phenyl group, a 4-(2-hydroxyethyl)piperazin-1-yl group, and a 5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione group . More detailed structural analysis would require advanced techniques such as NMR or X-ray crystallography .

Physical And Chemical Properties Analysis

Hydroxythiovardenafil has several notable physical and chemical properties. It has a high boiling point and a relatively high density . It also has a significant number of hydrogen bond acceptors and donors, and freely rotating bonds . These properties can influence its behavior in different environments .

Applications De Recherche Scientifique

- Hydroxythiovardenafil, identified as a new derivative of vardenafil, was detected in an alleged herbal dietary supplement. It was distinguished from hydroxyvardenafil by the conversion of the oxo group to a thio group on the imidazo-triazin moiety. This study represents the first description of a thio-analog of vardenafil in a commercially available product (Jankovics et al., 2013).

Safety and Hazards

Mécanisme D'action

Target of Action

Hydroxythiovardenafil, like its parent compound Vardenafil , primarily targets phosphodiesterase type 5 (PDE-5) . PDE-5 is an enzyme found in high concentrations in the smooth muscle of the corpus cavernosum, a region of the penis . This enzyme plays a crucial role in the regulation of the intracellular levels of cyclic guanosine monophosphate (cGMP), a molecule that mediates smooth muscle relaxation .

Mode of Action

Hydroxythiovardenafil’s mode of action is likely similar to that of Vardenafil . The physiologic mechanism of erection of the penis involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation . NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP, producing smooth muscle relaxation and inflow of blood to the corpus cavernosum . Hydroxythiovardenafil enhances the effect of NO by inhibiting PDE-5, which is responsible for the degradation of cGMP in the corpus cavernosum . When sexual stimulation causes local release of NO, inhibition of PDE-5 by Hydroxythiovardenafil causes increased levels of cGMP in the corpus cavernosum, resulting in smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxythiovardenafil is the NO/cGMP pathway . This pathway is initiated by the release of NO during sexual stimulation, which activates guanylate cyclase, leading to an increase in cGMP levels . Elevated cGMP levels cause relaxation of the smooth muscle in the corpus cavernosum, allowing for increased blood flow and penile erection . By inhibiting PDE-5, Hydroxythiovardenafil prevents the degradation of cGMP, thereby enhancing and prolonging its effects .

Pharmacokinetics

Vardenafil is rapidly absorbed, with a time to peak plasma concentration of 0.5 to 2 hours . It is metabolized in the liver via CYP3A4 (major), CYP2C, and 3A5 (minor), forming an active metabolite . It is excreted primarily in feces (~91% to 95% as metabolites) and urine (~2% to 6%) . The elimination half-life of Vardenafil and its metabolite is 4 to 6 hours .

Result of Action

The primary result of Hydroxythiovardenafil’s action is the facilitation of penile erection in response to sexual stimulation . By inhibiting PDE-5 and thereby increasing cGMP levels, Hydroxythiovardenafil promotes the relaxation of smooth muscle in the corpus cavernosum, leading to increased blood flow and penile erection .

Action Environment

The action of Hydroxythiovardenafil, like other PDE-5 inhibitors, can be influenced by various environmental factors. For instance, the consumption of high-fat meals may retard the intestinal absorption of the drug . Additionally, coadministration of CYP3A4 inhibitors can affect hepatic metabolism

Propriétés

IUPAC Name |

2-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S2/c1-4-6-20-24-16(3)21-23(34)25-22(26-29(20)21)18-15-17(7-8-19(18)33-5-2)35(31,32)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMTWHWNRQQKJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C2N1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

912576-30-8 |

Source

|

| Record name | Hydroxythiovardenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912576308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYTHIOVARDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZM089IBKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is significant about the detection of Hydroxythiovardenafil in a herbal dietary supplement?

A1: The detection of Hydroxythiovardenafil in a herbal dietary supplement is significant because this compound is a structural analog of Vardenafil, a prescription medication used to treat erectile dysfunction []. The presence of this unlabeled pharmaceutical adulterant in a product marketed as a natural supplement raises serious concerns about consumer safety. This finding highlights the importance of rigorous testing and regulation of dietary supplements to protect public health. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)

![[(1R,3Ar)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-1,2,3,6,7,7a-hexahydroinden-4-yl] trifluoromethanesulfonate](/img/structure/B590308.png)